molecular formula C11H10O3 B3110116 Methyl 2-(4-ethynylphenoxy)acetate CAS No. 178321-68-1

Methyl 2-(4-ethynylphenoxy)acetate

Cat. No.: B3110116
CAS No.: 178321-68-1
M. Wt: 190.19 g/mol
InChI Key: YKFIOCFEUMZSST-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethynylphenoxy)acetate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol. This compound has garnered attention due to its potential applications in various fields of research and industry. It is characterized by the presence of an ethynyl group attached to a phenoxy moiety, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethynylphenoxy)acetate typically involves a multi-step process. One common method includes the iodination of oligo-aryl ethers, followed by nucleophilic substitution of the iodide group with 2-methyl-3-butyn-2-ol catalyzed by palladium and copper. The final step involves deacetonation in potassium hydroxide and toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-ethynylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-(4-ethynylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive ethynyl group

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethynylphenoxy)acetate involves its reactive ethynyl group, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For instance, in cross-coupling reactions, the ethynyl group can form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • Methyl 2-(4-acetylphenoxy)acetate
  • Ethyl 2-(4-ethynylphenoxy)acetate
  • Methyl 2-(4-methoxyphenoxy)acetate

Comparison: Methyl 2-(4-ethynylphenoxy)acetate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry for forming new carbon-carbon bonds. Other similar compounds may lack this reactive group, limiting their applications in certain types of chemical reactions .

Properties

IUPAC Name

methyl 2-(4-ethynylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-9-4-6-10(7-5-9)14-8-11(12)13-2/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFIOCFEUMZSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl (4-trimethylsilylethynylphenoxy)acetate (20.00 g, 76 mmol) in dichloromethane (400 mL) was deaerated with argon. Tetrabutylammonium fluoride 24.40 g, 91 mmol) was added, and the mixture was stirred for 30 min at ambient temperature. The solution was washed with 10% aqueous citric acid (200 mL), water (5×400 mL), dried over Na2SO4 and concentrated. The residue was dissolved in diethyl ether and passed through a column filled with silica gel. Evaporation of diethyl ether yielded the title compound as a solid (12.63 g, 83%) which was chromatographically and spectroscopically identical with material synthesized previously (Takalo, H., Hemmila, I., Sutela, T. and Latva, M, 1996, Helv. Chim. Acta, 79, 789). Rf (A) 0.50.
Name
methyl (4-trimethylsilylethynylphenoxy)acetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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